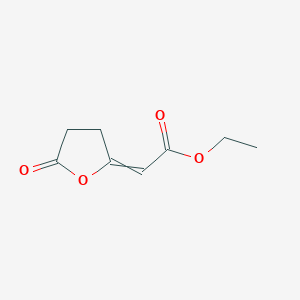
2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- is an organic compound with the molecular formula C8H11IO It is a derivative of cyclohexenone, where the iodine atom is substituted at the 3rd position and two methyl groups are attached at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- typically involves the iodination of 3,5-dimethyl-2-cyclohexen-1-one. One common method is the electrophilic iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Reduction: 3-iodo-5,5-dimethylcyclohexanol.
Oxidation: 3-iodo-5,5-dimethylcyclohexanone or carboxylic acids.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the iodine atom and the carbonyl group. These functional groups can participate in various nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-2-cyclohexen-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Cyclohexen-1-one: Lacks both the iodine atom and the methyl groups, resulting in different chemical properties and reactivity.
3-Iodo-2-cyclohexen-1-one: Similar structure but without the methyl groups, affecting its steric and electronic properties.
Uniqueness
2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- is unique due to the presence of both the iodine atom and the methyl groups. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis. The iodine atom provides a site for further functionalization, while the methyl groups influence the compound’s steric and electronic properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
56671-85-3 |
|---|---|
Formule moléculaire |
C8H11IO |
Poids moléculaire |
250.08 g/mol |
Nom IUPAC |
3-iodo-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11IO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 |
Clé InChI |
OCMIOCRBXIMOEG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(=O)C1)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


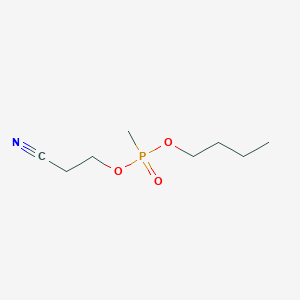
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)
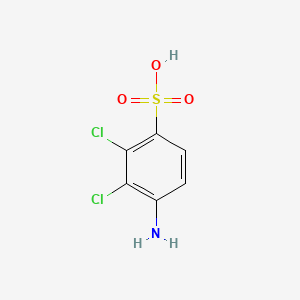
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
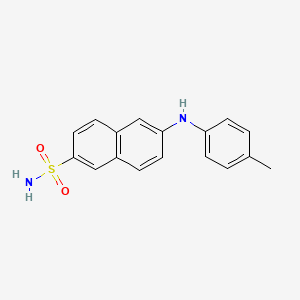
stannane](/img/structure/B14629820.png)

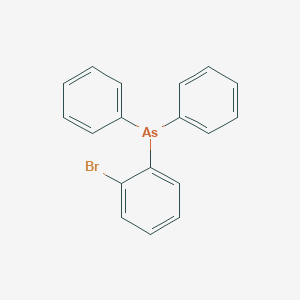
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)



